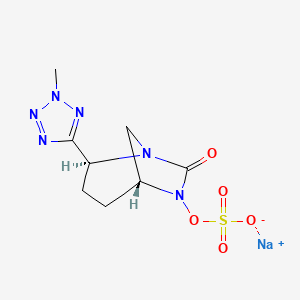![molecular formula C10H13Cl2N3O2 B14756835 ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride](/img/structure/B14756835.png)
ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and drug development. The presence of both pyrrole and pyridine rings in its structure contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride typically involves multi-step organic reactions. One common method starts with the cyclization of 2-bromo-5-iodopyridine to form the pyrrolopyridine core.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pyrrolopyridines.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another pyrrolopyridine derivative with similar biological activities.
7-Azaindole: A compound with a similar structure but different substitution patterns.
Uniqueness
Ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H13Cl2N3O2 |
|---|---|
Molekulargewicht |
278.13 g/mol |
IUPAC-Name |
ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C10H11N3O2.2ClH/c1-2-15-10(14)7-3-6-4-9(11)12-5-8(6)13-7;;/h3-5,13H,2H2,1H3,(H2,11,12);2*1H |
InChI-Schlüssel |
WXCOKCUNNSEBDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=CC(=NC=C2N1)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14756772.png)






![sodium;[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B14756799.png)



